REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:12]([O:14][CH3:15])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.C(Cl)(=O)C(Cl)=O.N1C=CC=CC=1.[F:28][C:29]1[CH:35]=[CH:34][CH:33]=[C:32]([F:36])[C:30]=1[NH2:31].Cl>C(Cl)Cl.CN(C=O)C>[F:28][C:29]1[CH:35]=[CH:34][CH:33]=[C:32]([F:36])[C:30]=1[NH:31][C:5]([C:4]1[CH:8]=[C:9]([CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[C:12]([O:14][CH3:15])=[O:13])=[O:7]
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Name
|
|
Quantity
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1.96 g
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Type
|
reactant
|
Smiles
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COC1=C(C(=O)O)C=C(C=C1)C(=O)OC
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Name
|
|
Quantity
|
7 mL
|
Type
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reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
(4-dimethylamino)pyridine
|
Quantity
|
0.057 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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FC1=C(N)C(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.036 mL
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
|
The addition funnel was rinsed with 10 mL of DCM
|
Type
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STIRRING
|
Details
|
The reaction was stirred for 2 hours
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Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant solid was further dried under high vacuum pressure
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 60 mL of DCM
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed once with DCM and once with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
CONCENTRATION
|
Details
|
The clean fractions (by TLC) were concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)NC(=O)C=1C=C(C(=O)OC)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |